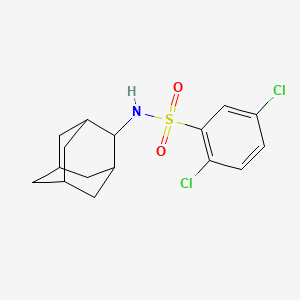![molecular formula C17H17Cl2FN2O2S B4366175 1-(2,5-DICHLOROBENZENESULFONYL)-4-[(2-FLUOROPHENYL)METHYL]PIPERAZINE](/img/structure/B4366175.png)
1-(2,5-DICHLOROBENZENESULFONYL)-4-[(2-FLUOROPHENYL)METHYL]PIPERAZINE
Vue d'ensemble
Description
1-[(2,5-Dichlorophenyl)sulfonyl]-4-(2-fluorobenzyl)piperazine is a synthetic organic compound characterized by its unique chemical structure This compound is part of the piperazine family, which is known for its diverse applications in medicinal chemistry and industrial processes
Méthodes De Préparation
The synthesis of 1-(2,5-DICHLOROBENZENESULFONYL)-4-[(2-FLUOROPHENYL)METHYL]PIPERAZINE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 4-(2-fluorobenzyl)piperazine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
1-[(2,5-Dichlorophenyl)sulfonyl]-4-(2-fluorobenzyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide, using reagents like lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like nitric acid. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-[(2,5-Dichlorophenyl)sulfonyl]-4-(2-fluorobenzyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(2,5-DICHLOROBENZENESULFONYL)-4-[(2-FLUOROPHENYL)METHYL]PIPERAZINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-[(2,5-Dichlorophenyl)sulfonyl]-4-(2-fluorobenzyl)piperazine can be compared with other similar compounds, such as:
- 1-[(2,5-Dichlorophenyl)sulfonyl]-4-(4-fluorobenzyl)piperazine
- 1-[(2,5-Dichlorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and potential applications. The presence of different functional groups can influence their reactivity, biological activity, and suitability for specific uses.
Propriétés
IUPAC Name |
1-(2,5-dichlorophenyl)sulfonyl-4-[(2-fluorophenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2FN2O2S/c18-14-5-6-15(19)17(11-14)25(23,24)22-9-7-21(8-10-22)12-13-3-1-2-4-16(13)20/h1-6,11H,7-10,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFTJHGOSXCCRTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2F)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-CHLORO-N~1~-[1-(2,4-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1-BENZENESULFONAMIDE](/img/structure/B4366092.png)
![N~1~-[4-BROMO-1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-4-CHLORO-1-BENZENESULFONAMIDE](/img/structure/B4366094.png)
![ETHYL 4,5-DIMETHYL-2-{[2-({5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETYL]AMINO}-3-THIOPHENECARBOXYLATE](/img/structure/B4366099.png)

![1-(2,4-difluorophenyl)-2-({5-[(3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}thio)ethanone](/img/structure/B4366120.png)
![2-({5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)-N~1~-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE](/img/structure/B4366127.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-4-(2,3-difluorobenzyl)piperazine](/img/structure/B4366141.png)
![2,5-DICHLORO-N~1~-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-1-BENZENESULFONAMIDE](/img/structure/B4366148.png)
![2,5-dichloro-N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}benzenesulfonamide](/img/structure/B4366155.png)
![1-(3,4-dichlorobenzyl)-4-[(2,5-dichlorophenyl)sulfonyl]piperazine](/img/structure/B4366166.png)
![1-(2,4-dichlorobenzyl)-4-[(2,5-dichlorophenyl)sulfonyl]piperazine](/img/structure/B4366170.png)
![N~4~-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B4366183.png)
![N~4~-{3,5-DIMETHYL-1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B4366196.png)
![N~4~-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B4366200.png)
